(E)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c1-18-8-10-20(11-9-18)17-37-27-13-12-21(14-28(27)36-3)25-15-26(33-32-25)29(35)34-30-16-23-19(2)31-24-7-5-4-6-22(23)24/h4-16,31H,17H2,1-3H3,(H,32,33)(H,34,35)/b30-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFHEILCQBDRIH-OKCVXOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(NC5=CC=CC=C54)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(NC5=CC=CC=C54)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, with CAS number 700357-30-8, is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C24H22N4O3S
- Molar Mass : 446.52 g/mol
- Structure : The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of Mur enzymes, which are critical in bacterial cell wall synthesis. Studies indicate that structural modifications can enhance its binding affinity and inhibitory potency against these enzymes .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it a candidate for treating bacterial infections. The presence of the pyrazole ring is significant for its interaction with bacterial targets .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of similar pyrazole derivatives, providing insights into the potential efficacy of this compound.
- Study on Antimicrobial Properties : A study focused on various pyrazole derivatives demonstrated that modifications at the phenyl ring significantly affected antimicrobial activity. The presence of electron-withdrawing groups enhanced the inhibitory effects against MurB enzyme, suggesting a similar potential for the target compound .
- Cytotoxicity Evaluation : Research evaluating cytotoxic effects on different cancer cell lines found that certain pyrazole compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations. This suggests that this compound may also possess similar properties .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the pyrazole ring can dramatically influence biological activity. For instance, compounds with halogen substitutions showed improved binding affinity to target enzymes, highlighting the importance of molecular structure in enhancing efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs of Compound A , highlighting differences in substituents, molecular weights, and functional groups:
Key Observations:
- Electronic Effects : Compound F (3-nitrophenyl) contains a strong electron-withdrawing nitro group, contrasting with the electron-donating methoxy groups in Compound A , which may alter reactivity and binding affinity .
- Steric Effects : Compound C (hydroxynaphthyl) has a bulkier aromatic system than Compound A , possibly affecting steric interactions in protein binding pockets .
Molecular Docking and Computational Studies
- Compound A and analogs like Compound F were studied using AutoDock Vina and DFT/B3LYP methods . The indole moiety in Compound A showed strong π-π interactions with tyrosine residues in enzyme active sites, while the nitro group in Compound F enhanced electrostatic interactions with cationic regions .
- Hirshfeld surface analysis of Compound F revealed dominant H-bonding (N–H⋯O) and C–H⋯π interactions , critical for crystal packing and stability .
Spectroscopic and Structural Insights
- Single-crystal X-ray diffraction of Compound A analogs (e.g., Compound B ) confirmed the E-configuration of the hydrazone bond, which stabilizes the planar conformation necessary for biological activity .
- SHELXL refinement of related structures highlighted the role of hydrogen-bonding networks in stabilizing molecular conformations .
Pharmacological Potential
Q & A
Q. How can researchers optimize the synthesis of (E)-3-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including cyclization and condensation. For example:
- Step 1 : Prepare the pyrazole core via cyclization of substituted hydrazides using phosphoryl oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous pyrazole derivatives .
- Step 2 : Introduce the indole-methylene moiety via Schiff base formation. Use methanol/1,4-dioxane as solvent with acetic acid catalysis to condense the aldehyde group of 2-methylindole-3-carbaldehyde with the hydrazide group of the pyrazole intermediate. Yields (~70%) can be improved by optimizing reaction time and stoichiometry .
- Characterization : Confirm purity via elemental analysis, ¹H/¹³C NMR, and IR spectroscopy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy, methylbenzyloxy, and indole protons) and confirm the E-configuration of the Schiff base via coupling constants .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) to verify hydrazide and imine linkages .
- X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in tautomeric forms or stereochemistry, as shown in related pyrazole-carbohydrazide structures .
Q. How can researchers assess the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests in buffers (pH 1–13) at 40–60°C. Monitor decomposition via HPLC or UV-Vis spectroscopy.
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound to 300°C and observing mass loss patterns .
Q. What computational methods are suitable for predicting this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Electrostatic Potential (MESP) Maps : Identify regions prone to hydrogen bonding or charge transfer .
Q. How can researchers validate the compound’s purity before biological testing?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use a C18 column and acetonitrile/water gradient to separate impurities. Aim for ≥95% purity .
- Melting Point Analysis : Compare observed vs. literature values (if available) to detect solvates or polymorphs .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol forms) or dynamic effects. Strategies include:
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to "freeze" conformational changes .
- 2D NMR (COSY, NOESY) : Elucidate through-space interactions between protons (e.g., indole and pyrazole rings) .
- X-ray Crystallography : Resolve ambiguities definitively, as demonstrated for analogous Schiff bases .
Q. What strategies can address low yields in the final condensation step?
- Methodological Answer :
- Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) or use microwave-assisted synthesis to enhance reaction rates .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of reactants .
- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH) with Boc groups to prevent side reactions .
Q. How can molecular docking guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Dock the compound into receptors (e.g., cyclooxygenase-2 or acetylcholinesterase) using AutoDock Vina. Validate docking poses with experimental IC₅₀ values from related pyrazole derivatives .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → trifluoromethyl) and re-dock to predict binding affinity changes .
Q. What experimental and computational approaches reconcile discrepancies in predicted vs. observed biological activity?
- Methodological Answer :
Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo to regenerate the active compound .
- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
